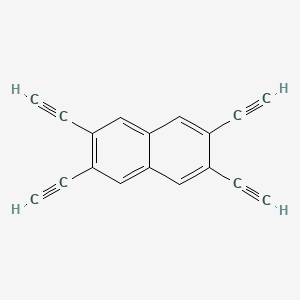

2,3,6,7-Tetraethynylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H8 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

2,3,6,7-tetraethynylnaphthalene |

InChI |

InChI=1S/C18H8/c1-5-13-9-17-11-15(7-3)16(8-4)12-18(17)10-14(13)6-2/h1-4,9-12H |

InChI Key |

ORKRZEPBSOWQEW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC(=C(C=C2C=C1C#C)C#C)C#C |

Origin of Product |

United States |

Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. organic-chemistry.org Their extended π-conjugated systems endow them with interesting electronic and optical properties, making them foundational components in materials science. rsc.org Naphthalene (B1677914), the simplest PAH consisting of two fused benzene (B151609) rings, serves as a fundamental scaffold for a vast array of functional materials. organic-chemistry.orgchemrxiv.org The properties of naphthalene-based molecules can be finely tuned by the introduction of various substituent groups. chemrxiv.org

The functionalization of PAHs, including the naphthalene core, is a key strategy for modulating their electronic properties and enabling their use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of heteroatoms or other functional groups can significantly alter the material's characteristics. rsc.org

Significance of Ethynyl Functionality in Naphthalene Based Architectures

The incorporation of ethynyl (B1212043) (–C≡C–) groups onto a naphthalene (B1677914) core, as seen in 2,3,6,7-tetraethynylnaphthalene, is of particular importance for several reasons. The carbon-carbon triple bonds of the ethynyl groups are highly versatile functional handles that can participate in a variety of subsequent chemical transformations.

Most notably, the terminal alkyne moieties are ideal for participating in cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides. nih.gov This capability is crucial for extending the π-conjugation of the molecule, a key factor in designing materials with specific electronic and photophysical properties. For instance, aryl ethynyl substituents have been shown to red-shift the absorbance and enhance the fluorescence quantum yield of naphthalene bisimides.

Furthermore, the linear and rigid nature of the ethynyl groups helps to enforce a well-defined geometry in the resulting larger structures. This structural control is paramount in the bottom-up synthesis of precisely ordered molecular architectures.

Overview of Research Trajectories for Alkynylated Aromatic Cores

Established Synthetic Routes and Reaction Conditions

Established routes to this compound typically follow a linear sequence involving the preparation of a halogenated naphthalene (B1677914) core, followed by the introduction of the four ethynyl groups via cross-coupling reactions.

The most common precursor for this compound is a tetrasubstituted naphthalene, often halogenated at the 2, 3, 6, and 7 positions. The synthesis of 2,3,6,7-tetrabromonaphthalene derivatives has been a key focus, as the bromine atoms serve as effective leaving groups for subsequent cross-coupling reactions. researchgate.net For instance, 2,3,6,7-tetrabromonaphthalene diimide can be synthesized in high yield from 2,3,6,7-tetrabromonaphthalene dianhydride through an improved dehydrohalogenation-based imidization process. researchgate.net

While many synthetic methods for anthracene (B1667546) and naphthalene derivatives focus on substitution at other positions, obtaining the 2,3,6,7-substitution pattern presents a significant challenge. chemrxiv.org The development of scalable synthetic routes to stable precursors, such as protected 1,2,4,5-benzenetetracarbaldehyde for anthracene synthesis, highlights the importance of well-designed starting materials for building complex polycyclic aromatic systems. chemrxiv.org These approaches underscore the necessity of strategic functionalization to access specific and often difficult-to-obtain substitution patterns on aromatic cores.

The introduction of terminal alkyne groups onto the naphthalene core is a critical step. Terminal alkynes are versatile functional groups in organic chemistry, serving as building blocks for more complex molecules through various transformations, including metal-catalyzed reactions. nih.govlibretexts.org The conversion of a precursor like 2,3,6,7-tetrabromonaphthalene into this compound is typically achieved using a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl halide (the tetrabromonaphthalene) with a terminal alkyne.

To prevent self-coupling of the desired product and other side reactions, a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), is commonly used. The silyl (B83357) group acts as a protecting group for the acidic proton of the terminal alkyne. wikipedia.org The reaction would involve coupling four equivalents of TMSA to the tetrabromonaphthalene core in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The final step in this sequence is the removal of the silyl protecting groups to reveal the four terminal alkyne functionalities, a process known as desilylation.

Advanced and Regiospecific Synthesis Approaches

More advanced methods focus on increasing efficiency and control, either through catalytic cyclization reactions of the final product or by building the substituted naphthalene core in a more convergent fashion using multi-component reactions.

Once synthesized, this compound can serve as a precursor for larger, conjugated π-systems through annulation reactions. Gold catalysis has emerged as a powerful tool for activating the carbon-carbon triple bonds of alkynes for intramolecular cyclizations. nih.govutas.edu.au Specifically, gold-catalyzed annulation of this compound has been demonstrated as a regiospecific method for the synthesis of linear bispentalene structures, which are of interest for materials science. researchgate.net This transformation highlights the utility of this compound as a key building block. The gold catalyst acts as a carbophilic π-acid, activating the alkyne towards nucleophilic attack, leading to controlled cyclization and the formation of new ring systems. nih.govresearchgate.net

As mentioned, the synthesis of this compound often proceeds via a silyl-protected intermediate, such as 2,3,6,7-tetrakis((trimethylsilyl)ethynyl)naphthalene. The final step is the removal of these silyl protecting groups. Silyl ethers and related silyl-protected compounds are widely used in organic synthesis due to their stability and the ability to be selectively removed under mild conditions. wikipedia.org

Table 1: Selected Reagents for Silyl Group Deprotection

| Reagent(s) | Typical Conditions | Reference |

|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | THF solvent | nih.gov |

| Wilkinson's catalyst / Catechol borane | Dry THF solvent | nih.gov |

| Tetraethylammonium fluoride | Dimethyl sulfoxide (B87167) (DMSO) | google.com |

| Pyridine-hydrogen fluoride | Pyridine / DMSO | google.com |

Instead of building substituents onto a pre-existing naphthalene ring, advanced strategies can construct the functionalized naphthalene core in a single step from simpler starting materials. Multi-component reactions (MCRs) are highly efficient for this purpose, as they allow for the formation of complex products by combining three or more reactants in one pot. nih.govrsc.org

One such approach involves a three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. nih.gov This reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and subsequent nitrene extrusion to yield highly functionalized naphthalenes with excellent regioselectivity. nih.gov Another strategy is the iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes, which can produce a variety of polysubstituted naphthalenes in high yields under mild conditions. researchgate.net These methods offer a powerful and convergent route to complex naphthalene derivatives that could be adapted to synthesize precursors for this compound. nih.govresearchgate.net

Table 2: Example of a Three-Component Naphthalene Synthesis

| Hydrazone | Carbene Complex | Alkyne | Product Yield | Reference |

|---|---|---|---|---|

| 1a | Methylcarbene complex 2a | DMAD (3a) | High | nih.gov |

Cyclization Strategies in Naphthalene-Ethynyl Systems

The presence of multiple ethynyl groups on the naphthalene core in this compound and its derivatives opens up a plethora of possibilities for subsequent cyclization reactions. These reactions are pivotal for extending the π-system and creating larger, more complex, and often rigid, molecular architectures. The primary strategies employed involve intramolecular and intermolecular cyclization pathways.

Intramolecular cyclization can be induced through various methods, including thermal or photochemical activation, as well as transition-metal catalysis. For instance, the spatial proximity of the ethynyl groups can facilitate [4+2] cycloadditions or other pericyclic reactions under appropriate conditions, leading to the formation of new ring systems fused to the naphthalene core.

Intermolecular cyclization, on the other hand, offers a route to polymers and macrocycles. A prominent example is the use of oxidative coupling reactions, such as the Glaser-Hay or Eglinton coupling, which can link the terminal alkyne units of different this compound molecules. This approach is fundamental to the synthesis of two-dimensional carbon networks like graphdiyne. The precise control over the reaction conditions determines whether the outcome is a defined macrocycle or a larger polymeric sheet.

Another powerful intermolecular strategy involves cycloaddition reactions. For example, the ethynyl groups can readily participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, or in [2+2+2] cycloadditions, often catalyzed by transition metals like cobalt or nickel. These methods allow for the systematic construction of highly substituted and complex aromatic systems starting from the tetraethynylnaphthalene scaffold. Research into the synthesis of the isomeric 1,4,5,8-tetraethynylnaphthalene has highlighted the potential for these molecules to undergo further transformations to create novel materials. rsc.org

The following table provides a summary of potential cyclization strategies for naphthalene-ethynyl systems:

| Cyclization Strategy | Type | Description | Potential Products |

| Oxidative Coupling | Intermolecular | Dimerization or polymerization of terminal alkynes using an oxidant and a metal catalyst (e.g., CuCl, PdCl2). | Macrocycles, Polymers (Graphdiyne analogues) |

| [4+2] Cycloaddition | Inter/Intramolecular | Reaction of the ethynyl groups (as dienophiles) with a diene to form a six-membered ring. | Fused polycyclic aromatic hydrocarbons |

| [2+2+2] Cycloaddition | Intermolecular | Transition-metal catalyzed trimerization of alkyne units. | Highly substituted benzene (B151609) derivatives |

| Photochemical Cyclization | Intramolecular | UV-light induced cyclization between adjacent ethynyl groups or with the naphthalene core. | Fused ring systems |

Synthetic Challenges and Future Methodological Developments

The synthesis of this compound is not without its difficulties. The primary route to this compound involves a four-fold Sonogashira cross-coupling reaction between a 2,3,6,7-tetrahalonaphthalene, such as 2,3,6,7-tetrabromonaphthalene, and a protected acetylene source like trimethylsilylacetylene, followed by a deprotection step. researchgate.netnih.gov

One of the major synthetic hurdles is achieving complete substitution at all four positions of the naphthalene core. Each successive coupling reaction can be sterically hindered by the growing number of bulky substituents, potentially leading to mixtures of partially substituted products and consequently, low yields of the desired tetraethynylnaphthalene. The synthesis of the sterically crowded 1,4,5,8-tetraethynylnaphthalene isomer has underscored the significance of steric repulsion, which can cause distortion of the naphthalene skeleton and bending of the acetylene units. rsc.org

Furthermore, the final product, this compound, is a highly unsaturated and potentially unstable molecule. Its high reactivity makes it susceptible to polymerization and decomposition, especially when exposed to light, heat, or air. This necessitates careful handling and purification under inert conditions. The purification process itself is challenging due to the low solubility of such planar, aromatic compounds in common organic solvents.

Future methodological developments are likely to focus on several key areas to overcome these challenges:

Catalyst and Ligand Development: The design of more efficient and sterically tolerant palladium and copper catalyst systems for the Sonogashira coupling will be crucial to improve the yields and reliability of the synthesis of polysubstituted alkynylnaphthalenes.

Novel Protecting Groups: The use of alternative, easily cleavable protecting groups for the terminal alkyne could offer advantages in terms of reaction efficiency and ease of purification.

Flow Chemistry: The application of continuous flow technologies could provide better control over reaction parameters such as temperature and reaction time, potentially minimizing the formation of side products and improving the handling of the reactive tetraethynylnaphthalene.

On-Surface Synthesis: For the creation of extended 2D materials, on-surface synthesis, where the final cyclization and polymerization steps are carried out on a solid support under ultra-high vacuum conditions, represents a promising avenue. This technique allows for the direct fabrication of well-ordered, single-layer materials that would be impossible to obtain through traditional solution-phase chemistry.

Reaction Pathways Involving Ethynyl Groups

The ethynyl substituents are the primary sites of reactivity in this compound, participating in a range of reactions that lead to the formation of new and complex molecular architectures.

Cyclization and Annulation Reactions

The proximate positioning of the ethynyl groups on the naphthalene scaffold allows for intramolecular cyclization and annulation reactions. These transformations are often thermally or photochemically induced and can lead to the formation of novel polycyclic aromatic hydrocarbons or carbon-rich nanostructures. The specific products formed are highly dependent on the reaction conditions and the presence of catalysts or other reagents.

σ-Bond Metathesis on Surfaces

On-surface synthesis has emerged as a powerful technique for constructing covalently bonded nanostructures. In this context, σ-bond metathesis reactions of silyl-protected alkynes have been explored. researchgate.net This reaction provides a method for the desilylation of molecules. researchgate.net Studies have shown that aromatic tetraynes, such as derivatives of this compound, exhibit significantly higher reactivity in metathesis reactions compared to their non-aromatic counterparts. researchgate.net This reactivity is also dependent on the nature of the metal surface, which can act as a two-dimensional confinement for orienting the reactants and as an active mediator in the bond-forming process. researchgate.net The σ-Complex Assisted Metathesis (σ-CAM) mechanism has been proposed for such reactions, where a single transition state for metathesis is connected by two intermediates that are σ-bond complexes, with the metal's oxidation state remaining constant throughout the process. nih.gov

Cycloaddition Reactions, including [3+2] Cycloadditions

The ethynyl groups of this compound are excellent dienophiles and dipolarophiles, readily participating in cycloaddition reactions. These reactions are a cornerstone of organic synthesis for constructing cyclic and heterocyclic systems.

[4+2] cycloadditions, such as the Diels-Alder reaction, can occur with suitable dienes. libretexts.org The stereospecificity of these reactions is high, with the configuration of both the diene and the dienophile being retained in the final product. libretexts.org

[3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. mdpi.com These reactions are often highly regioselective. mdpi.comnih.gov The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on the participating molecules. nih.gov For instance, the global electrophilicity of the reactants can be used to predict their reactivity. nih.gov

[2+2] cycloaddition reactions of ethynylated compounds have also been investigated, sometimes requiring photochemical induction as simple heating is often insufficient. libretexts.orgclockss.org The success of these reactions can be dependent on the electronic properties of the substituents on the acetylene moiety. clockss.org

Influence of Molecular Architecture on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its transformations are intricately linked to its unique molecular architecture.

Electronic Effects on Reaction Outcomes and Selectivity

The electron-rich naphthalene core influences the electron density of the ethynyl groups, thereby affecting their reactivity. In cycloaddition reactions, the electronic nature of both the diene/dipole and the dienophile/dipolarophile is crucial in determining the reaction rate and selectivity. For example, in dearomative [4+2] cycloaddition reactions of naphthalenes, the presence of electron-withdrawing groups can be essential for the reaction to proceed. nih.gov The use of a photosensitizer in such reactions highlights the importance of electronic excitation in overcoming activation barriers. nih.gov

Steric Hindrance and Regiospecific Control in Transformations

The rigid and planar structure of the naphthalene core, along with the linear geometry of the ethynyl groups, imposes significant steric constraints. This steric hindrance plays a critical role in controlling the regioselectivity of reactions. For instance, in cycloaddition reactions, the approach of the reacting partner is often directed to a specific face of the molecule, leading to the preferential formation of one regioisomer over others. In intermolecular dearomative [4+2] cycloadditions of naphthalenes with styrenes, a high degree of regioselectivity is observed, with no formation of regioisomers resulting from attack at alternative positions. nih.gov This demonstrates how the inherent molecular shape can dictate the outcome of a chemical reaction.

Research on Catalytic Applications of this compound Remains Undisclosed

Despite a comprehensive search of scientific literature, specific applications of the chemical compound this compound as a substrate in homogeneous and supramolecular catalysis, as outlined in the user's request, have not been identified in published research.

Extensive database searches for "homogeneous catalysis this compound," "catalytic transformations of this compound," "supramolecular catalysis involving this compound," and "confinement effects in catalysis with this compound" did not yield any specific examples of this compound being utilized as a primary reactant in such catalytic systems. Further investigation into its potential role as a ligand or in the synthesis of organometallic complexes also failed to uncover its use in the requested catalytic contexts.

While the fields of homogeneous and supramolecular catalysis are vast and actively researched, the available scientific literature does not appear to contain studies focused on the catalytic transformations of this compound itself as a substrate. Research in these areas often involves a wide array of substrates and catalysts, but this particular naphthalene derivative does not feature in the accessible body of work.

It is conceivable that this compound is of interest in other scientific domains, such as materials science or as a precursor for the synthesis of more complex molecules. However, its direct application as a substrate in the specified catalytic reactions is not documented in the reviewed literature.

Therefore, the generation of a detailed article on the "Reactivity and Mechanistic Investigations of this compound" focusing on its catalytic transformations as a substrate is not possible at this time due to the absence of foundational research on the topic.

Advanced Spectroscopic and Structural Characterization of 2,3,6,7 Tetraethynylnaphthalene and Its Derived Systems

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopy offers a powerful lens to probe the fundamental characteristics of 2,3,6,7-tetraethynylnaphthalene, revealing details about its chemical bonding, structural arrangement, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. researchgate.net For derivatives of this compound, ¹H and ¹³C NMR provide critical data for confirming the arrangement of atoms.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For the core naphthalene (B1677914) structure, distinct signals are expected for the aromatic protons. The protons of the ethynyl (B1212043) groups (-C≡CH) would also exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.netnih.gov The spectrum of a this compound derivative would show distinct peaks for the naphthalene core carbons, the carbons of the ethynyl groups directly attached to the ring, and the terminal alkyne carbons. The chemical shifts are influenced by the electron-withdrawing nature of the ethynyl substituents.

A representative, though not specific to this compound, set of NMR data for a substituted naphthalene derivative is provided below to illustrate the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Naphthalene Derivative.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.90 (d) | Aromatic H |

| ¹H | 7.43 (t) | Aromatic H |

| ¹H | 6.91 (d) | Aromatic H |

| ¹³C | 153.2 | Aromatic C |

| ¹³C | 126.5 | Aromatic C |

| ¹³C | 126.4 | Aromatic C |

| ¹³C | 115.6 | Aromatic C |

| ¹³C | 107.4 | Aromatic C |

Note: This is a generalized example. Actual chemical shifts for this compound would vary.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing insights into the molecule's three-dimensional conformation. ipb.pthuji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretch (alkyne): A sharp, characteristic band is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C stretch (alkyne): A weak to medium intensity band is anticipated in the region of 2100-2260 cm⁻¹.

C-H stretch (aromatic): Absorptions for the aromatic C-H bonds typically appear above 3000 cm⁻¹.

C=C stretch (aromatic): The stretching vibrations of the naphthalene ring system will give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

The formation of aggregates or dimers of naphthalene derivatives can lead to shifts in the observed IR frequencies, often a redshift (a shift to lower wavenumbers), due to intermolecular interactions. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. mdpi.com For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. Key Raman-active modes for this compound would include the C≡C and aromatic C=C stretching vibrations. researchgate.net The intensity and position of Raman bands can be influenced by factors such as molecular structure and electronic properties. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Alkyne C-H Stretch | ~3300 | IR |

| Alkyne C≡C Stretch | 2100 - 2260 | IR, Raman |

| Aromatic C-H Stretch | >3000 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. usgs.gov The UV-Vis spectrum of this compound is dominated by π→π* transitions within the extended conjugated system of the naphthalene core and the four ethynyl substituents.

The parent naphthalene molecule exhibits characteristic absorption bands. researchgate.net The introduction of the four ethynyl groups extends the π-conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene. The spectrum would likely display multiple bands corresponding to different electronic transitions within the molecule. For instance, in related naphthalene derivatives, distinct transitions labeled as ¹Lₐ and ¹Lₑ are observed. researchgate.net

Advanced Microscopic and Diffraction Techniques for Material Characterization

To understand how individual molecules of this compound pack together to form bulk materials and how they behave on surfaces, more advanced techniques are required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A single-crystal X-ray diffraction study of this compound or its derivatives would provide a wealth of information, including:

The exact bond lengths and angles within the molecule.

The planarity of the naphthalene core.

The conformation of the ethynyl substituents.

The packing of the molecules in the crystal lattice. researchgate.net

The nature and distances of intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the material's properties.

For example, the crystal structure of a related compound, 2,3,6,7-tetrakis(bromomethyl)naphthalene, reveals a layered packing arrangement with specific bromine-bromine and bromine-hydrogen contacts. nih.gov Similarly, a crystallographic analysis of this compound would be crucial for understanding its solid-state properties and for designing new materials based on this molecular building block.

Table 3: Illustrative Crystallographic Data for a Naphthalene Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1768 |

| b (Å) | 11.2198 |

| c (Å) | 27.5938 |

| V (ų) | 1912.32 |

| Z | 4 |

Note: This data is for naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate and serves as an example of the type of information obtained. researchgate.net

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Assembly

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that allows for the visualization of surfaces at the atomic level. wikipedia.org It relies on the quantum mechanical phenomenon of electron tunneling between a sharp conductive tip and the sample surface. libretexts.org STM is particularly well-suited for studying the adsorption and self-assembly of molecules like this compound on conductive substrates.

By depositing this compound onto a surface, such as gold or silicon, STM can be used to:

Image individual molecules and determine their orientation and conformation on the surface.

Investigate how the molecules interact with each other to form ordered two-dimensional structures or self-assembled monolayers.

Probe the local density of electronic states (LDOS) of the molecule and the surface, providing insight into the electronic interactions between the adsorbate and the substrate. aps.org

The ability to manipulate individual atoms and molecules with the STM tip also opens up possibilities for constructing nanoscale architectures from this compound building blocks. wikipedia.org STM studies are crucial for understanding the fundamental processes of molecular self-assembly and for developing new bottom-up approaches to nanofabrication.

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and microstructure of materials derived from this compound. As this molecule serves as a critical building block for creating larger, ordered carbon-rich structures like graphdiyne (GDY) and related polymers, understanding the macroscopic and microscopic arrangement of these resulting materials is crucial for evaluating their properties and potential applications. researchgate.netnih.gov

Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM), offers even greater magnification, allowing for the visualization of the internal microstructure of these materials. TEM is used to observe the shape and size of individual nanoparticles or nanosheets, assess the degree of crystallinity, and identify lattice fringes in crystalline domains. researchgate.net For materials derived from this compound, TEM and HRTEM are critical for confirming the formation of the desired porous, two-dimensional (2D) networks and for identifying any structural defects. nih.gov These techniques provide direct visual evidence of the ordered arrangement of atoms and pores that are characteristic of materials like graphdiyne. researchgate.net

The table below summarizes the key morphological and microstructural features of this compound-derived systems that are typically analyzed using electron microscopy.

| Microscopy Technique | Primary Information Obtained | Typical Observations for Derived Systems (e.g., Polymers, GDY) | Relevant Scale |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle/domain size and shape, porosity | Agglomerates of nanosheets, layered structures, surface texture, porous networks | Micrometer (μm) to Nanometer (nm) researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size distribution, morphology of individual nanostructures | Thin nanosheets, wrinkled or folded layers, uniform pore distribution researchgate.net | Nanometer (nm) researchgate.net |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Crystallinity, lattice fringes, atomic-level defects | Ordered lattice patterns confirming the π-conjugated structure, visualization of uniform pores researchgate.net | Nanometer (nm) to Angstrom (Å) researchgate.net |

Hyphenated and Emerging Analytical Methodologies for Comprehensive Characterization

The comprehensive characterization of this compound and its complex derived systems necessitates the use of powerful hyphenated and emerging analytical techniques. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of spectroscopy, providing a level of detail unattainable by individual techniques.

Hyphenated techniques are standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method, ideal for separating and identifying volatile and thermally stable compounds. nih.govnih.gov It can be used to confirm the purity of the this compound monomer and to analyze the product distribution of its polymerization or derivatization reactions. dntb.gov.ua For larger, less volatile, or thermally labile systems derived from this precursor, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is preferred. nih.govnih.gov Coupling HPLC with Diode-Array Detection (DAD) and Fluorescence Detection (FLD) allows for the quantification of PAHs, while coupling with mass spectrometry (LC-MS) provides definitive structural identification. nih.gov Specifically, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and selectivity for analyzing naphthalene derivatives in complex matrices. chromatographyonline.comnih.gov

Emerging methodologies focus on achieving even higher resolution and more comprehensive characterization. Multidimensional chromatography, such as two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (2D-LC), provides significantly enhanced separation capacity for extremely complex mixtures that may arise from the synthesis or degradation of this compound-based materials. dntb.gov.uachromatographyonline.com Furthermore, techniques like quantitative structure-retention relationships (QSRR) are being developed for ethynyl-substituted PAHs, using retention data from methods like reverse-phase HPLC (RP-HPLC) to model and predict the behavior of these molecules based on their computed molecular properties. nih.gov

The following table details key hyphenated and emerging analytical methods applicable to the study of this compound and its derivatives.

| Analytical Method | Separation Principle | Detection Principle | Application for this compound & Derivatives |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility and polarity | Mass-to-charge ratio of ionized molecules and their fragments | Purity assessment of the monomer; identification of volatile reaction byproducts and smaller oligomers. nih.govrestek.com |

| High-Performance Liquid Chromatography-Diode Array/Fluorescence Detection (HPLC-DAD/FLD) | Partitioning between a liquid mobile phase and a solid stationary phase | UV-Vis absorbance across a range of wavelengths (DAD); emission of light after excitation (FLD) | Quantification of the monomer and its derivatives, particularly those with strong chromophores or fluorophores. nih.gov |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High-pressure liquid chromatography using sub-2µm particles for high resolution and speed | Tandem mass spectrometry for precursor/product ion monitoring, providing high selectivity and structural data | Trace-level detection and confirmation of naphthalene-derived compounds in complex mixtures. chromatographyonline.comnih.gov |

| Two-Dimensional Liquid Chromatography (2D-LC) | Two independent liquid chromatography separation steps | Typically Mass Spectrometry (MS) | Enhanced separation of complex polymeric or reaction mixtures with high component overlap. chromatographyonline.com |

| Quantitative Structure-Retention Relationships (QSRR) | Typically Reverse-Phase HPLC (RP-HPLC) | Correlation of retention time with computed molecular descriptors (e.g., polarizability) | Predicting chromatographic behavior and understanding interactions of ethynyl-substituted PAHs with stationary/mobile phases. nih.gov |

Theoretical and Computational Chemistry Approaches to 2,3,6,7 Tetraethynylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometries, electronic distributions, and the energetics of chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For 2,3,6,7-tetraethynylnaphthalene, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), are used to determine its optimized geometry. These calculations typically reveal a planar naphthalene (B1677914) core with the four ethynyl (B1212043) substituents lying in the same plane.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive. Theoretical studies on related di-substituted naphthalene derivatives show that the positions of electron-donating or withdrawing groups significantly influence these energy levels. nih.gov

Table 1: Representative Calculated Electronic Properties of Naphthalene Derivatives (Note: Specific values for this compound are not readily available in published literature; this table is illustrative based on general findings for similar compounds.)

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 3.0 to 4.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~0 D (for symmetrical substitution) |

Reaction Mechanism and Transition State Elucidation

The tetraethynyl substitution pattern on the naphthalene core presents multiple sites for chemical reactions, such as cycloadditions or polymerization. Computational chemistry can be used to explore the mechanisms of these reactions. researchgate.net By calculating the potential energy surface, researchers can identify the most likely reaction pathways, locate transition state structures, and determine the activation energies. For example, the reaction of this compound with other molecules can be modeled to predict the regioselectivity and stereoselectivity of the products. Such theoretical investigations are instrumental in designing synthetic routes and predicting the stability of the resulting materials. researchgate.net

Molecular Dynamics Simulations for Conformational and Assembly Dynamics

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions in larger systems over time.

Investigation of Molecular Conformations and Flexibility

Although this compound is a relatively rigid molecule, MD simulations can provide insights into its vibrational modes and any minor conformational flexibility, such as the bending or rotation of the ethynyl groups. researchgate.net By simulating the molecule in a solvent or in the gas phase at different temperatures, one can understand how its structure might fluctuate under various conditions.

Simulation of Supramolecular Self-Assembly Processes

The planar structure and potential for π-π stacking make this compound a candidate for forming ordered supramolecular structures. MD simulations are a powerful tool to model the self-assembly of such molecules. rsc.org By placing multiple molecules in a simulation box, it is possible to observe how they interact and arrange themselves into larger aggregates, such as stacks or sheets. These simulations can reveal the preferred packing motifs and the intermolecular forces, like van der Waals interactions and electrostatic forces, that govern the assembly process. Understanding these processes is key to developing new materials with tailored electronic and optical properties.

Applications and Advanced Materials Derived from 2,3,6,7 Tetraethynylnaphthalene

Supramolecular Chemistry and Self-Assembly Architectures

In supramolecular chemistry, the focus is on the complexes formed by two or more molecules held together by non-covalent bonds. wikipedia.org The field explores molecular recognition and interactions through these non-covalent forces. wikipedia.org 2,3,6,7-Tetraethynylnaphthalene is an exemplary molecule in this domain, with its geometry and reactive sites enabling the formation of both discrete and extended supramolecular structures.

Design and Synthesis of Discrete Supramolecular Complexes

The rigid, planar structure of the naphthalene (B1677914) core, combined with the linear geometry of the four ethynyl (B1212043) groups, provides a well-defined scaffold for the rational design of discrete supramolecular complexes. These complexes are formed through specific, non-covalent interactions with other molecules or metal ions. The synthesis of these complexes often involves the reaction of this compound with complementary molecular components under conditions that favor self-assembly. For instance, iridium(III) complexes have been synthesized using cyclometalated iridium(III) dimers in a solution of CH2Cl2/CH3OH with the appropriate ligand, followed by the addition of NH4PF6. nih.gov

| Complex Type | Interacting Species | Driving Forces |

| Organometallic Macrocycles | Transition Metal Precursors | Coordination Bonds |

| Host-Guest Complexes | Complementary Organic Molecules | Hydrogen Bonding, π-π Stacking |

Formation of Extended Supramolecular Networks

Beyond discrete complexes, this compound can form extended two-dimensional (2D) and three-dimensional (3D) supramolecular networks. These networks are held together by a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces. mdpi.com The directionality and strength of the four ethynyl groups play a crucial role in guiding the self-assembly process, leading to porous and crystalline structures. These 2D porous systems are often designed to encapsulate guest molecules based on the characteristics of the host cavities, such as their size and shape. mdpi.com

Molecular Recognition and Host-Guest Chemistry Applications

The well-defined cavities and electronically distinct regions of supramolecular structures derived from this compound make them suitable for applications in molecular recognition and host-guest chemistry. wikipedia.org These systems can selectively bind to specific guest molecules or ions, a process governed by factors like size, shape, and chemical complementarity. wikipedia.orgmdpi.com This selective binding has potential applications in sensing, separation, and catalysis. For example, host-guest chemistry is a focal point of supramolecular chemistry, describing complexes where molecules or ions are held together by forces other than covalent bonds. wikipedia.org The use of techniques like in situ FTIR spectroscopy allows for the measurement of association constants in host-guest complexes, providing insight into these interactions. chemrxiv.org

Organic Frameworks (Covalent Organic Frameworks and Metal-Organic Frameworks)

The rigid and multitopic nature of this compound makes it an excellent candidate for constructing highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Utilization as Linkers in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with structures held together by strong covalent bonds. The synthesis of COFs involves the combination of monomers, or linkers, to create a desired network topology. The tetra-functional nature of this compound allows it to act as a linker, connecting other molecular building blocks to form extended, porous networks. The resulting COFs often exhibit high thermal stability, large surface areas, and permanent porosity, making them promising for applications in gas storage, separation, and catalysis. For instance, vinylene-linked COFs are typically synthesized via Knoevenagel reactions under specific catalytic conditions over several days. nih.gov

| COF Synthesis Strategy | Reaction Type | Resulting Linkage |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling | Diacetylene |

| Glaser-Hay Coupling | Copper-catalyzed oxidative coupling | Diacetylene |

| Imine Condensation | Condensation of amines and aldehydes | Imine |

Integration into Metal-Organic Frameworks (MOFs) as Building Blocks

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. nih.govosti.gov this compound and its derivatives can serve as the organic linker component in MOF synthesis. The ethynyl groups can be deprotonated or functionalized with coordinating groups (e.g., carboxylates) to bind with metal centers, leading to the formation of 3D frameworks. The choice of metal ion and the geometry of the tetraethynylnaphthalene linker dictate the resulting topology and properties of the MOF. These materials are of great interest for applications in gas storage, separations, and catalysis due to their high porosity and tunable structures. osti.gov

| MOF Component | Role | Example |

| Metal Ion/Cluster | Node | Zn(II), Cu(II) |

| This compound Derivative | Organic Linker | Naphthalene-dicarboxylate |

Tailoring Framework Properties for Specific Functional Applications

The design and synthesis of covalent organic frameworks (COFs) from molecular precursors like this compound allow for precise control over their structural and, consequently, functional properties. The ability to tailor characteristics such as conductivity and porosity is a key advantage of these materials.

The inherent porosity of COFs, a direct result of their ordered, crystalline structure, can be systematically engineered. researchgate.net The pore size and surface area are determined by the geometry and dimensions of the building blocks. While specific examples utilizing this compound are still emerging in publicly available literature, the principles of COF design suggest that its C2h symmetry would lead to the formation of well-defined porous networks. The selection of co-monomers with different lengths and geometries in condensation reactions with the tetraethynyl groups would allow for the fine-tuning of the resulting pore dimensions.

Furthermore, the electrical conductivity of COFs can be modulated. For instance, the incorporation of redox-active units or the strategic selection of linkers that enhance π-orbital overlap between the naphthalene cores can significantly improve charge transport through the framework. Research on related two-dimensional COFs has shown that the choice of organic linkers between electroactive moieties plays a crucial role in determining the electrochemical performance, including specific capacity and rate capability in applications like lithium-ion batteries. liverpool.ac.uk The investigation of tetrathiafulvalene (B1198394) (TTF)-based COFs has demonstrated that the electrical conductivity of both neutral and doped frameworks can be systematically studied and correlated with their electronic structures, highlighting the importance of molecular design in optimizing their properties. liverpool.ac.uk

Table 1: Strategies for Tailoring COF Properties

| Property | Tailoring Strategy | Expected Outcome with this compound |

| Porosity | Variation of co-monomer size and geometry | Control over pore size and surface area for applications in gas storage and separation. |

| Conductivity | Incorporation of redox-active linkers or heteroatoms | Enhanced charge transport for applications in electronics and energy storage. |

| Functionality | Post-synthetic modification of ethynyl groups | Introduction of specific functional groups for catalysis or sensing applications. |

Conjugated Polymers and Oligomers

The tetra-functional nature of this compound makes it a compelling monomer for the synthesis of cross-linked, π-conjugated polymers with unique electronic and optical properties.

Synthesis of π-Conjugated Poly(ethynylnaphthalene) Derivatives

The synthesis of poly(ethynylnaphthalene) derivatives from this compound can be achieved through various polymerization techniques, including Sonogashira and Glaser-Hay coupling reactions. These methods allow for the formation of extended two-dimensional networks where the naphthalene units are interconnected by ethynylene bridges. The reaction conditions, such as the choice of catalyst, solvent, and temperature, can influence the degree of polymerization and the regularity of the resulting polymer network. While detailed studies on the synthesis of polymers exclusively from this compound are not extensively reported, related research on the synthesis of poly(arylene ethynylene)s provides a foundational understanding of the synthetic pathways.

Structure-Property Relationships in Poly(ethynylnaphthalene) Systems for Charge Transport and Optical Properties

The electronic and optical properties of poly(ethynylnaphthalene) systems are intrinsically linked to their molecular and supramolecular structure. The extended π-conjugation across the naphthalene core and the ethynylene linkers is expected to result in materials with interesting photophysical and charge transport characteristics.

Theoretical studies on related conjugated polymers have shown that factors such as the planarity of the polymer backbone, the nature of any side chains, and the degree of intermolecular π-π stacking significantly impact charge mobility. nih.gov For instance, in naphthalene diimide-based copolymers, molecular encapsulation to increase backbone planarity has been shown to be a viable strategy to tune the material's properties. nih.gov The introduction of different functional groups can also be used to modulate the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the material's optical absorption and charge injection/transport capabilities. nih.govresearchgate.net In the context of poly(ethynylnaphthalene) derived from this compound, the rigid and planar nature of the monomer is anticipated to promote strong intermolecular interactions and efficient charge transport pathways.

Table 2: Predicted Structure-Property Relationships for Poly(ethynylnaphthalene)

| Structural Feature | Influence on Properties |

| π-Conjugation Length | Affects the band gap, with longer conjugation leading to red-shifted absorption and emission. |

| Intermolecular Packing | Strong π-π stacking facilitates efficient intermolecular charge hopping, enhancing charge carrier mobility. |

| Planarity of Backbone | A more planar backbone promotes delocalization of π-electrons, leading to improved conductivity. |

| Substituents | Can be used to tune solubility, energy levels, and solid-state morphology. |

Advanced Functions in Organic Electronics and Sensors

The anticipated electronic properties of polymers derived from this compound make them promising candidates for applications in organic electronics. Their rigid structure and potential for high charge carrier mobility could be beneficial for use in organic field-effect transistors (OFETs). mdpi.comnih.gov The performance of OFET-based sensors is highly dependent on the interaction of the analyte with the organic semiconductor, which can modulate the charge transport characteristics of the device. mdpi.com The porous nature of cross-linked polymers derived from this tetraethynylnaphthalene could also be advantageous for sensor applications, providing a high surface area for analyte interaction. The ability to functionalize such materials could lead to the development of highly selective chemical sensors.

Other Emerging Advanced Materials Research

Beyond COFs and conjugated polymers, this compound serves as a valuable precursor for the synthesis of novel carbon-rich materials.

Precursors for Carbon-Rich Materials and Nanostructures

The high carbon-to-hydrogen ratio and the presence of multiple ethynyl groups make this compound an excellent precursor for the synthesis of carbon nanotubes and other carbon nanostructures through pyrolysis. The thermal decomposition of such organic molecules can lead to the formation of graphitic structures. The pyrolysis of various organic precursors, including plastic wastes and biomass, has been explored for the production of carbon nanotubes, demonstrating the feasibility of converting carbon-rich molecules into valuable nanostructures. researchgate.net The specific arrangement of the ethynyl groups on the naphthalene core could potentially template the growth of well-defined carbon architectures under controlled pyrolysis conditions. This bottom-up approach offers a pathway to creating carbon nanomaterials with tailored properties for a range of applications.

Design and Engineering of Smart Materials

The development of smart materials, which can respond to external stimuli such as light, heat, or mechanical force, represents a significant frontier in materials science. The unique structural and electronic properties of this compound position it as a promising, yet largely unexplored, building block for the creation of such advanced functional materials. The four ethynyl groups attached to the naphthalene core offer a versatile platform for designing and engineering materials with tailored stimuli-responsive characteristics.

The fundamental design principle for incorporating this compound into smart materials lies in the strategic utilization of its reactive acetylene (B1199291) functionalities and the inherent properties of the naphthalene core. The triple bonds of the ethynyl groups can undergo a variety of chemical transformations, including polymerization, cross-linking, and addition reactions. These reactions allow for the integration of the tetraethynylnaphthalene unit into larger polymeric structures or for the creation of intricate three-dimensional networks.

One theoretical approach to designing smart materials with this compound involves its use as a cross-linking agent. By incorporating this compound into a polymer matrix, its multiple reactive sites can form covalent bonds with the polymer chains upon application of a stimulus like heat or light. This cross-linking process would alter the material's macroscopic properties, such as its stiffness, solubility, and thermal stability, leading to a controllable response.

Furthermore, the extended π-conjugation of the naphthalene core, which can be further extended through polymerization of the ethynyl groups, suggests potential for creating materials with interesting optoelectronic properties. It is hypothesized that polymers derived from this compound could exhibit mechanochromic or thermochromic behaviors. For instance, mechanical stress or a change in temperature could alter the planarity and conjugation of the polymer backbone, resulting in a detectable change in its color or fluorescence.

Detailed research into the practical synthesis and characterization of such materials is still in its nascent stages. However, the conceptual framework for their design is well-established in the broader field of smart materials. The table below outlines a hypothetical design strategy for a thermo-responsive material based on this compound.

Table 1: Hypothetical Design of a Thermo-Responsive Polymer using this compound

| Component | Function | Mechanism of Action | Expected Outcome |

| This compound | Cross-linking agent and chromophore | Thermal-induced polymerization/cross-linking of ethynyl groups. | Formation of a rigid, conjugated network upon heating, leading to a change in mechanical properties and potentially a color change. |

| Flexible Polymer Matrix (e.g., Polydimethylsiloxane) | Host material providing elasticity | The flexible polymer chains allow for macroscopic deformation and accommodate the cross-linking process. | The overall material can transition from a flexible to a more rigid state. |

| Initiator (optional) | To control the onset of cross-linking | A thermal initiator would decompose at a specific temperature to start the polymerization of the ethynyl groups. | Precise control over the temperature at which the material's properties change. |

While experimental data for smart materials explicitly derived from this compound is currently limited in publicly accessible literature, the foundational principles of polymer chemistry and materials science provide a strong basis for its potential in this innovative field. Future research is anticipated to explore the synthesis and detailed characterization of polymers and composites incorporating this versatile molecule, which will be crucial for validating these design concepts and unlocking their potential in applications such as sensors, actuators, and responsive coatings.

Future Outlook and Interdisciplinary Research Directions

Emerging Synthetic Strategies for Scalability and Diversity

The broader application of 2,3,6,7-tetraethynylnaphthalene and its derivatives hinges on the development of more efficient and scalable synthetic routes. Current methods, while effective at the lab scale, often face challenges in producing large quantities required for material applications. Emerging strategies are focusing on optimizing reaction conditions, exploring new catalytic systems, and developing one-pot procedures to improve yields and reduce purification steps.

A key area of development is the use of novel catalysts for the ethynylation of naphthalene (B1677914) cores. While traditional palladium-catalyzed Sonogashira coupling has been the workhorse, researchers are exploring more active and robust catalysts to overcome limitations such as catalyst deactivation and the need for harsh reaction conditions. For instance, the development of new catalyst systems is crucial for the efficient polymerization of alkynes, which is a key process for creating novel materials from tetraethynylnaphthalene. nih.gov Furthermore, strategies for the functionalization of the naphthalene core at various positions (2,6- or 2,3,6,7-) are being investigated to tune the electronic and photophysical properties of the resulting materials. acs.org

The exploration of flow chemistry and microwave-assisted synthesis represents another promising avenue. These techniques can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and improved scalability. The development of such cost-effective and scalable synthesis protocols is essential for the commercial viability of materials derived from this compound. researchgate.net

Development of Advanced In Situ Characterization Methodologies

To fully understand the formation and behavior of materials derived from this compound, the development of advanced in situ characterization techniques is critical. These methods allow for the real-time monitoring of polymerization reactions, self-assembly processes, and the performance of devices under operational conditions.

Techniques such as in situ transmission electron microscopy (TEM) can provide valuable insights into the growth, nucleation, and dynamics of nanoparticles and materials under various thermal and chemical environments. numberanalytics.com This is particularly relevant for studying the formation of nanostructures from tetraethynylnaphthalene precursors. Similarly, in situ X-ray photoelectron spectroscopy (AP-XPS) enables the analysis of surface chemistry during catalytic reactions, which is crucial for understanding the mechanisms of on-surface synthesis and polymerization. numberanalytics.com

Furthermore, in situ spectroscopic techniques, such as Raman and infrared spectroscopy, can track the chemical transformations occurring during polymerization, providing information on reaction kinetics and the formation of intermediate species. nih.govacs.org Combining these in situ methods with traditional ex situ characterization will provide a comprehensive understanding of the structure-property relationships in these novel materials.

Predictive Modeling and Computational Design for Rational Materials Development

Computational modeling and predictive design are becoming indispensable tools for accelerating the discovery and development of new materials based on this compound. Density functional theory (DFT) and other computational methods can be used to predict the electronic, optical, and mechanical properties of hypothetical molecules and polymers before their synthesis. nih.govresearchgate.net

These computational approaches can guide the rational design of materials with tailored functionalities. For example, by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the charge transport characteristics of materials for electronic applications. mdpi.com Computational screening can also be used to identify promising candidates for applications such as gas storage and separation by simulating their adsorption properties. researchgate.net

Machine learning (ML) is also emerging as a powerful tool for predicting material properties and accelerating the design process. mdpi.com By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unsynthesized compounds with a high degree of accuracy, significantly reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net

Exploration of Novel Functional Materials and Devices

The unique structure of this compound, with its rigid aromatic core and multiple reactive acetylene (B1199291) groups, makes it an ideal precursor for a wide range of novel functional materials and devices.

One of the most promising areas is the development of two-dimensional (2D) materials, such as graphdiyne and other carbon-rich networks. The tetra-alkyne substitution pattern of this naphthalene derivative makes it a suitable monomer for on-surface synthesis of extended 2D polymers with unique electronic and porous properties. These materials could find applications in electronics, catalysis, and membrane-based separations.

Furthermore, the ethynyl (B1212043) groups can be readily transformed into other functional moieties, opening up possibilities for creating a diverse library of naphthalene-based materials. For example, through cycloaddition reactions, the alkyne groups can be used to create complex heterocyclic structures with potential applications in medicinal chemistry and materials science. nih.gov The resulting polymers and molecular materials are being explored for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as active materials in batteries. youtube.comresearchgate.net

Interdisciplinary Collaborations in Naphthalene-Based Advanced Materials Chemistry

The multifaceted nature of research on this compound and its derivatives necessitates strong interdisciplinary collaborations. The journey from molecular design to functional devices requires the combined expertise of synthetic chemists, materials scientists, physicists, and engineers.

Synthetic chemists are essential for developing new and efficient routes to synthesize the monomer and its derivatives. nih.gov Materials scientists and physicists are needed to characterize the physical properties of the resulting materials and to fabricate and test devices. youtube.comrsc.org Computational scientists play a crucial role in guiding the experimental work through predictive modeling. nih.govresearchgate.net

Collaborations between academia and industry will also be vital to translate fundamental research findings into real-world applications. Such partnerships can facilitate the scaling up of material production and the development of commercially viable technologies based on these novel naphthalene-based materials. The collective efforts across different disciplines will be the driving force behind the future advancements in this exciting field of advanced materials chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6,7-Tetraethynylnaphthalene, and how can purity be maximized?

- Methodology : The compound can be synthesized via Sonogashira coupling between 2,3,6,7-tetrabromonaphthalene and terminal alkynes under palladium catalysis. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) to prevent side reactions.

- Optimizing stoichiometric ratios (1:4.2 for bromide:alkyne) to ensure full substitution.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Sonogashira Coupling | 65–78 | >98% | Bromide precursor synthesis |

| Ullmann Coupling | 42–55 | 90–95% | Longer reaction times |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃) identifies ethynyl protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms sp-hybridized carbons (δ 70–85 ppm) .

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 296.12) .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be systematically addressed?

- Methodology : Apply the ATSDR framework for data evaluation :

Risk of Bias Assessment : Evaluate study design (e.g., control groups, sample size).

Confidence Rating : Classify studies as "High" (reproducible in vivo data) or "Low" (isolated in vitro assays).

Meta-Analysis : Use statistical tools (e.g., RevMan) to reconcile conflicting results, focusing on dose-response relationships and exposure routes .

- Example Conflict : Discrepancies in hepatotoxicity (rodent vs. human cell models) may arise from metabolic differences (e.g., cytochrome P450 activity).

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps and absorption spectra.

- TD-DFT : Simulate UV-Vis spectra; compare with experimental data (λₐᵦₛ ~350 nm) .

- Data Table :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -5.2 | -5.1 (Cyclic Volt.) |

| LUMO (eV) | -2.8 | -2.9 |

| Band Gap (eV) | 2.4 | 2.2 |

Methodological Framework for Experimental Design

Q. How to design a toxicological study for this compound following ATSDR guidelines?

Exposure Routes : Prioritize inhalation (aerosol) and oral (gavage) routes.

Endpoints : Include hepatic, renal, and hematological effects.

Species : Use Sprague-Dawley rats (n=10/group) and human primary hepatocytes.

Dose Selection : Base on LD₅₀ estimates (e.g., 500–2000 mg/kg).

- Table : Key Parameters for In Vivo Study

| Parameter | Detail |

|---|---|

| Duration | 28-day subchronic |

| Controls | Vehicle (corn oil) + positive control |

| Biomarkers | ALT, AST, BUN, creatinine |

Data Contradiction Analysis

Q. What statistical methods are recommended for reconciling conflicting stability data in environmental matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.